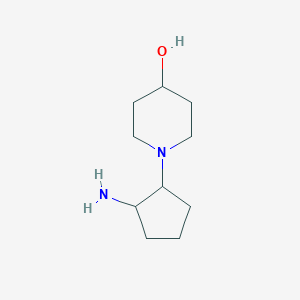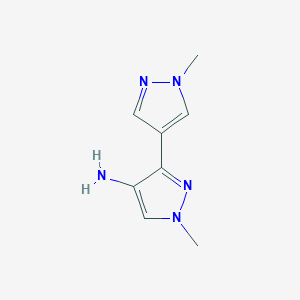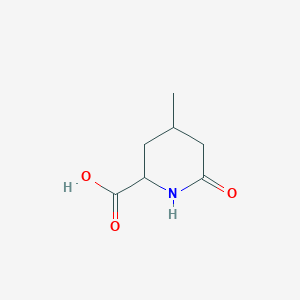
1-(2-Aminocyclopentyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminocyclopentyl)piperidin-4-ol is a chemical compound with a unique structure that includes a piperidine ring and an aminocyclopentyl group
Méthodes De Préparation
The synthesis of 1-(2-Aminocyclopentyl)piperidin-4-ol typically involves the following steps:
Cyclization: The initial step involves the cyclization of a suitable precursor to form the piperidine ring.
Hydroxylation: The final step involves the hydroxylation of the piperidine ring to introduce the hydroxyl group at the 4-position.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
1-(2-Aminocyclopentyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Aminocyclopentyl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Aminocyclopentyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
1-(2-Aminocyclopentyl)piperidin-4-ol can be compared with other similar compounds, such as:
Piperidin-4-ol derivatives: These compounds share the piperidine ring structure but differ in the substituents attached to the ring.
Aminocyclopentyl derivatives: These compounds have the aminocyclopentyl group but may lack the piperidine ring.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties compared to its individual components.
Propriétés
Formule moléculaire |
C10H20N2O |
|---|---|
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
1-(2-aminocyclopentyl)piperidin-4-ol |
InChI |
InChI=1S/C10H20N2O/c11-9-2-1-3-10(9)12-6-4-8(13)5-7-12/h8-10,13H,1-7,11H2 |
Clé InChI |
YLYKJTJBPJRUIL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)N2CCC(CC2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B13238931.png)
![1-{[(Benzyloxy)carbonyl]amino}-3,5-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13238932.png)
![1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B13238939.png)
amine](/img/structure/B13238950.png)



![N-[(2-bromophenyl)methyl]cyclohexanamine](/img/structure/B13238975.png)
![tert-Butyl N-methyl-N-{6-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13238990.png)
![Ethyl 3-[4-(chlorosulfonyl)phenyl]prop-2-enoate](/img/structure/B13238999.png)

![2-{[(2,4-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B13239016.png)

